molecular formula C22H23N3O7 B14945123 Ethyl 4-(3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B14945123
M. Wt: 441.4 g/mol
InChI Key: RBBSNBOISLOFIR-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a pyrrolidinone ring, which is further substituted with a hydrazinyl group attached to a dimethoxyphenyl carbonyl moiety. The unique structure of this compound makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of Ethyl 4-(3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the pyrrolidinone intermediate with hydrazine or a hydrazine derivative.

    Attachment of the Dimethoxyphenyl Carbonyl Moiety: The dimethoxyphenyl carbonyl group can be attached through a condensation reaction with an appropriate aldehyde or ketone.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Ethyl 4-(3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds, expanding the molecular framework.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway.

Scientific Research Applications

Ethyl 4-(3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It can be used in biochemical assays to study enzyme interactions, protein binding, and cellular uptake mechanisms.

    Medicine: The compound has potential as a lead compound in drug discovery, particularly for developing new therapeutics targeting specific biological pathways.

    Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)ben

Properties

Molecular Formula

C22H23N3O7

Molecular Weight

441.4 g/mol

IUPAC Name

ethyl 4-[3-[2-(3,5-dimethoxybenzoyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C22H23N3O7/c1-4-32-22(29)13-5-7-15(8-6-13)25-19(26)12-18(21(25)28)23-24-20(27)14-9-16(30-2)11-17(10-14)31-3/h5-11,18,23H,4,12H2,1-3H3,(H,24,27)

InChI Key

RBBSNBOISLOFIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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